molecular formula C17H27N3O3 B2543097 N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 848907-33-5

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2543097
CAS No.: 848907-33-5
M. Wt: 321.421
InChI Key: LVEKEIUGOGDUBJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C17H27N3O3 and its molecular weight is 321.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide explores their synthesis and potential biological activities. The intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide has been developed, producing novel classes of compounds with potential biological activities. This method represents a novel approach for the synthesis of complex molecules, including those related to this compound, in good to excellent yields (Amirani Poor et al., 2018).

Supramolecular Arrangements and Crystallography

Studies also focus on the crystallographic analysis and supramolecular arrangements of cyclohexane-based γ-spirolactams, providing insights into their configurations, conformations, and potential for forming interesting crystal packing effects. This research aids in understanding the structural basis for the biological activities of compounds like this compound and their derivatives (Krueger et al., 2019).

Biological Activities and Applications

The synthesis of related compounds has been explored for their potential nematicidal activities, indicating a broader spectrum of utility in agricultural and pharmaceutical applications. For instance, the synthesis and evaluation of 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro [4.5]decan‐3‐one showed promising results, highlighting the relevance of such compounds in developing new nematicides (Srinivas et al., 2008).

Properties

IUPAC Name

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-12-7-9-17(10-8-12)15(22)20(16(23)19-17)11-14(21)18-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEKEIUGOGDUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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